(2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)
Description
The compound “(2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine)” is a salt formed between the chiral tartaric acid derivative (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid and the piperidine-based amine bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine). It is commonly referred to by its CAS number 477600-71-8 and serves as a critical intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune diseases like rheumatoid arthritis .
Structural Features:
- The acid component (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid contains two esterified 4-methylbenzoyl groups on a tartaric acid backbone, enhancing its solubility and stereochemical stability .
- The amine component, bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine), features a benzyl-protected piperidine ring with methyl substitutions at positions 3 and 4, critical for JAK inhibitor activity .
- Synthetic Routes: The amine moiety is synthesized from 3-amino-4-methylpyridine or 4-methylpicoline via multiple steps, including benzylation, reduction, and chiral resolution with L-ditoluoyl tartaric acid (L-DTTA) . The acid component is derived from tartaric acid esterification .
Properties
Molecular Formula |
C48H62N4O8 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
WGDVABTUJQIMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) involves several steps:
Formation of the butanedioic acid core: This step typically involves the use of a dicarboxylic acid precursor, which undergoes esterification with 4-methylbenzoic acid under acidic conditions to form the bis(4-methylbenzoyloxy) derivative.
Introduction of the piperidine moiety: The piperidine rings are introduced via a nucleophilic substitution reaction, where the benzyl-N,4-dimethylpiperidine reacts with the activated ester intermediate.
Final coupling: The two parts of the molecule are coupled under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemical effects in reactions.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Stereochemical Complexity :
- The target compound’s (2R,3R) configuration in both acid and amine components is essential for JAK inhibition, mirroring the stereospecificity of tofacitinib . In contrast, 8{4,3} lacks defined stereochemistry, resulting in lower pharmacological potency .
Synthetic Feasibility :
- The target compound’s synthesis faces challenges such as hazardous reagents (e.g., BF₃, LiAlH₄) and chiral resolution steps . Conversely, chicoric acid is naturally derived but requires complex purification for pharmaceutical use .
Pharmacological Relevance :
- The benzyl and methyl groups on the piperidine ring enhance blood-brain barrier penetration in neurological analogs like (3S,4R)-N,N-dibenzyl-3-methoxypiperidin-4-amine . However, the target compound’s piperidine-amine moiety is optimized for JAK3 binding, showing higher specificity than morpholine-containing analogs .
Industrial Scalability :
- Improved synthetic routes for the target compound (e.g., catalytic transfer hydrogenation) achieve higher yields (>58%) compared to early methods (e.g., 36–47% for 8{4,3} ) .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Table 3: Pharmacological Activity
Biological Activity
The compound (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid; bis((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) is a complex organic molecule with potential biological activities. Its structural components suggest applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
- Molecular Formula : C39H46N2O10
- Molecular Weight : 702.8 g/mol
- CAS Number : 1893415-79-6
The compound is characterized by its dual functional groups, which contribute to its biological activity. The presence of piperidine and aromatic moieties indicates potential interactions with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways associated with cancer progression and angiogenesis.
2. Anticancer Activity
Research has indicated that compounds similar to (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid possess significant anticancer properties. For instance, a study highlighted the anti-angiogenic effects of related indazole derivatives, which demonstrated more potent activity than standard treatments against cancer cell lines .
3. Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.
Case Study 1: Anticancer Potential
A series of experiments evaluated the efficacy of related compounds on various cancer cell lines, revealing that modifications in the benzoyloxy groups significantly enhanced cytotoxicity against breast and cervical cancer cells. The results indicated that the compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 3.18 ± 0.11 |
| Compound B | HeLa (Cervical) | 8.12 ± 0.43 |
Case Study 2: Neuroprotective Activity
In a neuroprotection study involving piperidine derivatives, compounds structurally related to (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid were shown to reduce oxidative stress in neuronal cells, suggesting a mechanism that involves the modulation of reactive oxygen species (ROS) production.
Research Findings
Recent research has focused on synthesizing derivatives of (2R,3R)-2,3-bis(4-methylbenzoyloxy)butanedioic acid to enhance its biological activity. Studies have shown that modifications at the piperidine nitrogen can lead to increased potency against specific cancer types and improved selectivity for molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
